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Compound of Interest

Compound Name: 2,6-Di-tert-butyl-4-methylphenol

Cat. No.: B7761256

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for Butylated Hydroxytoluene (BHT), a widely utilized synthetic antioxidant. The information
presented herein is intended to serve as a crucial reference for professionals in research,
science, and drug development, facilitating the identification, characterization, and quality
control of this important compound.

Chemical Structure of BHT

Butylated Hydroxytoluene (2,6-di-tert-butyl-4-methylphenol) is a lipophilic organic compound
with the chemical formula C1sH240. Its antioxidant properties are primarily due to the sterically
hindered phenolic hydroxyl group, which can donate a hydrogen atom to quench free radicals.

Caption: Chemical structure of Butylated Hydroxytoluene (BHT).

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of BHT.

Table 1: *H NMR Spectroscopic Data of BHT
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic Protons (Ar-
6.97 Singlet 2H
H)
4.99 Singlet 1H Phenolic Proton (-OH)
) Methyl Protons (Ar-
2.27 Singlet 3H
CHs)
) tert-Butyl Protons (-
1.43 Singlet 18H

C(CHs)3)

Solvent: CDCls,
Reference: TMS at 0

ppm([1]

Table 2: **C NMR Spectroscopic Data of BHT

Chemical Shift (8) ppm Assignment

151.8 Aromatic Carbon (C-OH)
135.7 Aromatic Carbons (C-C(CHs)3)
128.0 Aromatic Carbon (C-CHs)
125.4 Aromatic Carbons (C-H)

34.1 Quaternary Carbon (-C(CHs)3)
30.3 Methyl Carbons (-C(CHs)3)
21.2 Methyl Carbon (Ar-CHs)

Solvent: CDCls, Reference: TMS at 0 ppm([2]

Table 3: IR Spectroscopic Data of BHT
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Functional Group

Wavenumber (cm~12) Description .

Assignment
3624 - 3628 Strong, sharp O-H Stretch (Phenolic)
3068 - 3071 Weak C-H Stretch (Aromatic)

Asymmetric C-H Stretch
2953 - 2956 Strong

(Methyl)

Symmetric C-H Stretch
2872 - 2911 Strong

(Methyl)
1431 Medium C=C Stretch (Aromatic Ring)
1148 Medium C-O Stretch (Phenolic)

) Out-of-plane Phenol Ring

580 Medium

Bending

Sample Preparation: KBr
Pellet[3]

Table 4: Mass Spectrometry (Electron lonization) Data of

BHT
Mass-to-Charge Ratio . .
Relative Abundance Assignment
(m/z)
220 High Molecular lon [M]*
205 Base Peak [M - CHs]*
177 Moderate [M - CsH7]*
57 High [CaHo]* (tert-butyl cation)

lonization Method: Electron
lonization (EN[4][5]

Experimental Protocols
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The following sections provide detailed methodologies for the key spectroscopic experiments
cited in this guide.

General Workflow for Spectroscopic Analysis

Sample Preparation
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—
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J Data Acquis|tion
Y
Acquire NMR Spectra (*H & 13C) Acquire FT-IR Spectrum Acquire Mass Spectrum
\ Data Processing and Analysis
Y
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v T

Structural Elucidation and Verification

Click to download full resolution via product page

Caption: A general workflow for the spectroscopic analysis of BHT.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for acquiring *H and 3C NMR spectra of BHT.

e Sample Preparation:

o Accurately weigh 5-10 mg of BHT and dissolve it in approximately 0.7 mL of deuterated
chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
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standard.
o Transfer the solution to a 5 mm NMR tube.

e Instrument Parameters (*H NMR):

o Spectrometer Frequency: 400 MHz or higher.

[e]

Pulse Sequence: A standard 90° pulse.

o

Acquisition Time: 3-4 seconds.

[¢]

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.

[e]

 Instrument Parameters (*3C NMR):

o Spectrometer Frequency: 100 MHz or higher.

[¢]

Pulse Sequence: A standard 90° pulse with proton decoupling.

[e]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

o

Number of Scans: 1024 or more, depending on the desired signal-to-noise ratio.
» Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase the spectrum and perform baseline correction.

o Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

This protocol details the preparation of a KBr pellet for the analysis of solid BHT.
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e Sample Preparation:

(¢]

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at
least 2 hours and store it in a desiccator.

o

In an agate mortar, grind 1-2 mg of BHT to a fine powder.

[¢]

Add approximately 200 mg of the dried KBr to the mortar and gently mix with the BHT
powder.

[¢]

Grind the mixture for 1-2 minutes until a fine, homogeneous powder is obtained.
e Pellet Formation:
o Transfer the mixture to a pellet die.

o Place the die in a hydraulic press and apply a pressure of 8-10 tons for 2-3 minutes to
form a transparent or translucent pellet.

o Data Acquisition:
o Acquire a background spectrum using a pure KBr pellet.

o Place the BHT-KBr pellet in the sample holder and acquire the sample spectrum over a
range of 4000-400 cm~1,

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining an electron ionization mass spectrum
of BHT.

e Sample Introduction:

o Introduce a small quantity of crystalline BHT into the mass spectrometer's ion source
using a direct insertion probe or through a gas chromatograph (GC-MS).

o If using a direct insertion probe, heat the probe to volatilize the sample.

¢ lonization:
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o Utilize an electron ionization (EI) source.

o Bombard the gaseous BHT molecules with electrons accelerated to an energy of 70 eV.

e Mass Analysis:

o Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detect the ions and generate a mass spectrum representing the relative abundance of
each ion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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